molecular formula C11H15N3O3 B1363986 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine CAS No. 260447-04-9

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Cat. No.: B1363986
CAS No.: 260447-04-9
M. Wt: 237.25 g/mol
InChI Key: OEWWQMFPALMWEF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is characterized by the presence of a morpholine ring substituted with a 5-nitropyridin-2-yl group and two methyl groups at positions 2 and 6. This compound is typically a pale-yellow to yellow-brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine can be achieved through a multi-step process involving the nitration of pyridine derivatives followed by the formation of the morpholine ring. One common method involves the nitration of 2,6-dimethylpyridine to form 2,6-dimethyl-5-nitropyridine, which is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is unique due to the presence of both the nitro group and the dimethyl groups on the morpholine ring.

Properties

IUPAC Name

2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWQMFPALMWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384394
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

260447-04-9
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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